molecular formula C12H16O2 B14246158 6-Phenylhex-1-ene-3,4-diol CAS No. 188855-13-2

6-Phenylhex-1-ene-3,4-diol

Cat. No.: B14246158
CAS No.: 188855-13-2
M. Wt: 192.25 g/mol
InChI Key: BUYHSRUSVULOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylhex-1-ene-3,4-diol is an organic compound with the molecular formula C12H16O2. It is characterized by a phenyl group attached to a hexene chain with two hydroxyl groups at the 3rd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylhex-1-ene-3,4-diol can be achieved through several methods. One common approach involves the stereoselective synthesis via intramolecular reactions. For instance, the double-allylboration reaction of aldehyde and silylimine can yield the desired diol with high diastereo- and enantioselectivity . Another method involves the use of enzymatic approaches to obtain enantiomerically pure diols .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally involve the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Phenylhex-1-ene-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Phenylhex-1-ene-3,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylhex-1-ene-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylhex-1-ene-3,4-diol is unique due to its specific arrangement of hydroxyl groups and the phenyl substituent, which confer distinct chemical and biological properties.

Properties

CAS No.

188855-13-2

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

6-phenylhex-1-ene-3,4-diol

InChI

InChI=1S/C12H16O2/c1-2-11(13)12(14)9-8-10-6-4-3-5-7-10/h2-7,11-14H,1,8-9H2

InChI Key

BUYHSRUSVULOAR-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(CCC1=CC=CC=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.